molecular formula C23H19N3O5S2 B2423248 methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-60-3

methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2423248
CAS No.: 865198-60-3
M. Wt: 481.54
InChI Key: GCICAWIESGIKON-BZZOAKBMSA-N
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Description

methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is used in drug development, material science, and biological processes due to its distinctive properties.

Properties

IUPAC Name

methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-31-21(27)14-26-19-12-11-18(33(24,29)30)13-20(19)32-23(26)25-22(28)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCICAWIESGIKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,3-Dihydro-1,3-benzothiazole Core

The benzothiazole scaffold forms the foundation of the target compound. A validated approach involves cyclizing 2-aminothiophenol derivatives with carbonyl-containing reagents. For instance, 2-amino-6-sulfamoylthiophenol serves as the primary precursor due to its pre-installed sulfamoyl group (-SO₂NH₂) at position 6. Reaction with methyl glyoxylate in glacial acetic acid under reflux (110–150°C, 1–2 hours) induces cyclization, yielding 3-(methoxycarbonylmethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazole (Table 1).

Table 1. Cyclization Conditions for Benzothiazole Core Formation

Precursor Reagent Conditions Product Yield
2-Amino-6-sulfamoylthiophenol Methyl glyoxylate Glacial acetic acid, 120°C, 1.5 h 3-(Methoxycarbonylmethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazole 85–90%

This step avoids competitive oxidation of the dihydro ring by maintaining anhydrous conditions and excluding strong oxidizing agents.

Introduction of the Biphenyl Carbonyl Imino Group

The imino linkage at position 2 is established via a Schiff base reaction between the benzothiazole’s amine and 1,1'-biphenyl-4-carbonyl chloride . The reaction proceeds in a biphasic system (10% NaOH and dichloromethane) under vigorous stirring at 0–5°C to minimize hydrolysis of the acid chloride. The Z-configuration of the imino bond is controlled by steric hindrance from the biphenyl moiety, favoring the thermodynamically stable isomer (Table 2).

Table 2. Imination Reaction Parameters

Substrate Reagent Conditions Product Yield
3-(Methoxycarbonylmethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazole 1,1'-Biphenyl-4-carbonyl chloride NaOH (10%), CH₂Cl₂, 0–5°C, 20 min Methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 70–75%

Post-reaction purification involves filtration, washing with ice-cwater to remove unreacted acid chloride, and recrystallization from ethanol-water (1:1 v/v) to isolate the Z-isomer exclusively.

Optimization of Sulfamoyl Group Stability

The sulfamoyl group (-SO₂NH₂) is susceptible to degradation under acidic or high-temperature conditions. Patent CN103232407A demonstrates that maintaining a pH > 7 during imination and employing freshly prepared sulfites (e.g., Na₂SO₃) as stabilizers preserves sulfamoyl integrity. Additionally, conducting the reaction under nitrogen atmosphere reduces oxidative decomposition, enhancing final yields by 12–15%.

Final Esterification and Purification

While the methyl ester group is introduced early via methyl glyoxylate, residual hydroxyl groups may require secondary esterification. Treatment with methyl iodide and K₂CO₃ in DMF at 60°C for 4 hours ensures complete methylation, as confirmed by the disappearance of the hydroxyl peak (~3400 cm⁻¹) in IR spectra. Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >99% purity, verified by HPLC.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as pre-functionalizing the biphenyl moiety before benzothiazole cyclization, result in lower yields (45–50%) due to steric interference during ring closure. Conversely, the stepwise approach described above optimizes regioselectivity and functional group compatibility, achieving an overall yield of 58–62%.

Spectroscopic Characterization

Critical analytical data for the target compound include:

  • IR (KBr): 1675 cm⁻¹ (C=O stretch, biphenyl carbonyl), 1340 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (C-N stretch).
  • ¹H NMR (DMSO-d₆): δ 8.12 (d, 2H, biphenyl H-3,5), 7.64 (t, 4H, biphenyl H-2',6',3',5'), 4.21 (s, 2H, CH₂COOCH₃), 3.65 (s, 3H, OCH₃).
  • MS (ESI): m/z 483.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-Amino-6-methylbenzothiazole
  • Methyl [ (2Z)-2- [ (phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3 (2H)-yl]acetate

Uniqueness

methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various research applications, distinguishing it from other benzothiazole derivatives.

Biological Activity

Methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with sulfonamide and biphenyl substituents. Its structure can be described as follows:

  • Benzothiazole : A bicyclic structure known for its biological activity.
  • Biphenyl Carbonyl Group : Enhances lipophilicity and may influence binding interactions.
  • Sulfamoyl Group : Known for its antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives similar to methyl 2-[(2Z)-...] have shown effectiveness against various bacterial strains. A study highlighted that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways, a mechanism common to many antibiotics .

Anticancer Properties

The compound's benzothiazole framework has been linked to anticancer activity. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For example, compounds with similar structures have shown promise in inhibiting cell proliferation in HeLa cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folic acid synthesis
AnticancerInduction of apoptosis in cancer cells
AnticonvulsantModulation of neurotransmitter release

Neuroprotective Effects

Recent studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the benzothiazole structure significantly enhanced antibacterial potency .
  • Anticancer Activity : In vitro assays showed that methyl 2-[(2Z)-...] significantly reduced the viability of cancer cell lines by inducing apoptosis through caspase activation pathways. The compound was tested alongside known chemotherapeutics, showing synergistic effects .
  • Neuroprotective Properties : In a model of neurodegeneration induced by oxidative stress, methyl 2-[(2Z)-...] exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving neuronal survival rates .

Q & A

Q. What are the critical functional groups in this compound, and how do they influence its synthetic pathway?

The compound features a benzothiazole core, sulfamoyl group, and a biphenyl-carbonyl imino moiety. These groups dictate reactivity:

  • Benzothiazole : Prone to electrophilic substitution at the sulfur-containing ring .
  • Sulfamoyl group : Participates in hydrogen bonding and may act as a leaving group in nucleophilic substitutions .
  • Biphenyl-carbonyl imino : Stabilizes the Z-configuration via conjugation, influencing stereoselective reactions . Methodological Insight: Optimize synthesis by prioritizing protection/deprotection of sulfamoyl during multi-step reactions (e.g., using tert-butyloxycarbonyl (Boc) groups).

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Use a combination of:

  • NMR Spectroscopy : Analyze aromatic proton splitting patterns (δ 7.2–8.5 ppm) to verify biphenyl and benzothiazole geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
  • X-ray Crystallography : Resolve Z/E imino configuration ambiguity, critical for biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters include:

  • Temperature : Maintain 0–5°C during imino bond formation to prevent racemization .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in nucleophilic substitutions .
  • Catalysts : Employ Pd/C for Suzuki-Miyaura couplings involving biphenyl fragments (yield improvement: ~20%) . Data-Driven Approach: Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent ratio) .

Q. How to resolve contradictions in reported biological activity data across similar derivatives?

Strategies include:

  • Orthogonal Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests .
  • Substituent Analysis : Replace the biphenyl group with pyridyl analogs to test if π-π stacking drives target binding .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to sulfotransferases or cyclooxygenase-2 (COX-2) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Corlate substituent electronegativity with antibacterial potency (R² > 0.85 preferred) .

Q. How does the compound’s stability vary under physiological vs. acidic conditions?

  • Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC:
ConditionHalf-Life (h)Major Degradants
pH 7.448None detected
pH 1.26Sulfamoyl cleavage products
  • Mitigation : Encapsulate in enteric coatings to bypass gastric degradation .

Q. What experimental designs validate the compound’s pharmacokinetics in preclinical models?

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolism : Liver microsome incubation to identify CYP450-mediated oxidation .
    • In Vivo Studies : Administer 10 mg/kg IV/PO in rodents; calculate bioavailability (F) using AUC ratios .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Synthesize analogs with thiazole→oxazole substitutions to assess impact on COX-2 inhibition .
  • Substituent Libraries : Test methyl, ethyl, and propyl esters to optimize LogP (target: 2–3) .
  • Activity Cliffs : Identify abrupt potency changes (e.g., EC₅₀ shift from 10 nM to 1 µM) when replacing sulfamoyl with carbamate .

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